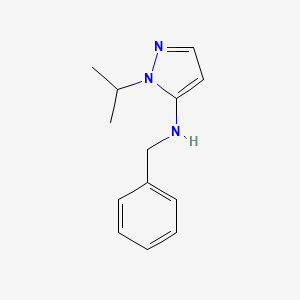

N-benzyl-1-(propan-2-yl)-1H-pyrazol-5-amine

Description

N-benzyl-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a benzyl group at the N1-position and an isopropyl group at the N1-position of the pyrazole ring. Its molecular formula is C₁₃H₁₇N₃, with a molecular weight of 215.3 g/mol . This compound is part of a broader class of pyrazol-5-amine derivatives, which are widely studied for their applications in medicinal chemistry and material science due to their tunable electronic properties and bioactivity.

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

N-benzyl-2-propan-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C13H17N3/c1-11(2)16-13(8-9-15-16)14-10-12-6-4-3-5-7-12/h3-9,11,14H,10H2,1-2H3 |

InChI Key |

FPIWGVIXELJMCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC=N1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of benzylhydrazine with an appropriate ketone or aldehyde, followed by cyclization to form the pyrazole ring. One common method involves the reaction of benzylhydrazine with acetone under acidic conditions to yield the desired product. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents are commonly used under acidic or basic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.

Substitution: Halogens, alkyl halides, and other electrophiles are used in the presence of a base or catalyst to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of N-benzyl-1-(propan-2-yl)-1H-pyrazol-5-amine is its potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain pyrazole derivatives can disrupt autophagic flux and inhibit mTORC1 activity, which is crucial for cancer cell survival under nutrient-deficient conditions .

Case Study: Structure-Activity Relationship

A study explored the structure-activity relationships (SAR) of pyrazole derivatives, revealing that specific modifications to the core structure can enhance anticancer efficacy. Compounds similar to this compound demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2), indicating their potential as selective agents targeting solid tumors under metabolic stress .

Autophagy Modulation

Autophagy plays a critical role in cellular homeostasis and cancer progression. This compound and its analogs have been identified as modulators of autophagy, potentially offering therapeutic strategies for diseases characterized by dysfunctional autophagic processes. The ability of these compounds to increase basal autophagy while impairing autophagic flux under starvation conditions suggests they could selectively target cancer cells while sparing normal cells .

Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a versatile building block for synthesizing new chemical entities with diverse biological activities. For example, it can be used to develop new derivatives with enhanced pharmacological properties, including antibacterial and antifungal activities .

Table: Comparison of Biological Activities

| Compound Name | Activity Type | Target Organism/Cancer Type | Efficacy Level |

|---|---|---|---|

| N-benzyl... | Anticancer | Pancreatic Cancer | Submicromolar |

| 5-Pyridine... | Antibacterial | Staphylococcus aureus | Good efficacy |

| 5-Oxadiazol... | Antifungal | Candida albicans | Moderate efficacy |

Therapeutic Potential in Androgen Receptor Modulation

This compound derivatives have been investigated for their role as tissue-selective androgen receptor modulators (SARMs). These compounds may offer therapeutic benefits in conditions related to androgen receptor activity, such as certain cancers and metabolic disorders . The modulation of androgen receptors through these compounds could lead to novel treatment options with reduced side effects compared to traditional therapies.

Mechanism of Action

The mechanism of action of N-benzyl-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Pyrazol-5-amine derivatives exhibit diverse biological and physicochemical properties depending on substituent groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

Spectroscopic and Computational Analysis

- NMR Shifts : DFT calculations (B3LYP/M06-2X functionals) predict distinct ¹H/¹³C-NMR signals for substituents. For example, the benzyl group in this compound would show aromatic proton resonances at ~7.2–7.4 ppm , while the isopropyl group’s methyl protons appear at ~1.2–1.4 ppm .

- Electronic Effects : Electron-withdrawing groups (e.g., azepane carbonyl) reduce pyrazole ring electron density, altering reactivity in electrophilic substitutions compared to electron-donating groups like methyl .

Physicochemical Properties

- Solubility and Lipophilicity : The isopropyl group in this compound increases lipophilicity (logP ~2.5) compared to methyl-substituted analogs (logP ~1.8), improving membrane permeability but reducing aqueous solubility .

- Acid-Base Behavior : The pKa of the pyrazole NH group varies with substituents. For example, 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine has a predicted pKa of 3.55 , making it more acidic than benzyl-substituted analogs .

Biological Activity

N-benzyl-1-(propan-2-yl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing insights from various studies.

Chemical Structure and Synthesis

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of benzylamine and 1H-pyrazol-5-amine derivatives, often through methods such as reductive amination or acylation to enhance biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 32.0 |

| Related derivative | MCF7 | 12.5 |

| Another derivative | HepG2 | 0.74 |

These results suggest that modifications to the pyrazole core can enhance the potency against specific cancer types, potentially through mechanisms involving apoptosis and cell cycle arrest .

2. Anti-inflammatory Properties

Pyrazole derivatives have also been explored for their anti-inflammatory effects. In experimental models, compounds similar to this compound were shown to inhibit pathways involved in inflammation, such as NF-kB signaling.

| Compound | Target Pathway | IC50 (µM) |

|---|---|---|

| N-benzyl derivative | NF-kB/AP-1 reporter activity | <50 |

| Another pyrazole | MAPK pathways (ERK2, JNK3) | 4.8 - 30.1 |

This inhibition is crucial for developing treatments for chronic inflammatory diseases .

3. Thrombin Inhibition

Recent studies have highlighted the potential of pyrazole-based compounds as thrombin inhibitors. The mechanism involves serine trapping at the enzyme's active site, leading to transient inhibition of thrombin's catalytic activity.

| Compound | Mechanism of Action |

|---|---|

| N-benzyl derivative | Serine trapping at Ser195 |

This property positions these compounds as candidates for anticoagulant therapies .

Case Studies and Research Findings

Case Study 1: Anticancer Activity

In a comparative study, this compound was tested alongside other pyrazole derivatives against A549 lung cancer cells. The compound exhibited an IC50 value of 32 µM, indicating moderate potency compared to other tested derivatives which showed IC50 values ranging from 0.28 µM to 49 µM against different cell lines .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory effects, the compound was assessed in a model of lipopolysaccharide-induced inflammation. Results indicated that it significantly reduced NF-kB activation at concentrations lower than 50 µM, suggesting its potential as an anti-inflammatory agent .

Conclusion and Future Directions

N-benzyl-1-(propan-2-yl)-1H-pyrazol-5-amines represent a promising class of compounds with diverse biological activities including anticancer and anti-inflammatory properties. Future research should focus on optimizing their pharmacokinetic profiles and exploring their mechanisms of action in greater detail to facilitate clinical applications.

Q & A

Q. How does the benzyl group impact metabolic stability compared to alkyl substituents?

- Methodology : Compare metabolic pathways using liver microsome assays (human/rat). The benzyl group undergoes cytochrome P450-mediated oxidation to benzaldehyde, while isopropyl groups are metabolized via hydroxylation. Use UPLC-QTOF-MS to track metabolites and quantify stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.